N-[1-(4-methoxyphenyl)ethyl]hydroxylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-7,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOVFZCEJRATLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Mechanistic Investigations of N 1 4 Methoxyphenyl Ethyl Hydroxylamine
Reactivity Profiles of the Hydroxylamine (B1172632) Moiety
The reactivity of the hydroxylamine functional group is characterized by the interplay of the nitrogen and oxygen atoms, both of which possess lone pairs of electrons. This electronic configuration allows the molecule to act as both a nucleophile and, under certain conditions, an electrophile.
Nucleophilic Characteristics of the Nitrogen Atom
The nitrogen atom in hydroxylamines exhibits enhanced nucleophilicity compared to simple amines, a phenomenon known as the "alpha effect". stackexchange.com This effect is attributed to the presence of an adjacent atom (oxygen) with lone pairs of electrons, which destabilizes the ground state of the nucleophile and stabilizes the transition state of the reaction. stackexchange.com Consequently, hydroxylamines are significantly more reactive nucleophiles than would be predicted based on their basicity alone. acs.orgmasterorganicchemistry.com For instance, hydroxylamine is estimated to be about 100 times more nucleophilic than ammonia (B1221849) in water. masterorganicchemistry.com
This heightened nucleophilicity allows N-[1-(4-methoxyphenyl)ethyl]hydroxylamine to participate in a variety of reactions where it attacks electron-deficient centers. The general trend for amine nucleophilicity increases with basicity, but hydroxylamines are a notable exception due to the alpha-effect. masterorganicchemistry.com
Table 1: Comparison of Amine Nucleophilicity
Click to view data
| Compound | Relative Nucleophilicity (vs. Ammonia in Water) | Key Factor |
|---|---|---|
| Ammonia (NH₃) | Baseline (1x) | Standard amine |
| Hydroxylamine (NH₂OH) | ~100x | Alpha-effect stackexchange.commasterorganicchemistry.com |
| Hydrazine (N₂H₄) | ~10,000x | Alpha-effect masterorganicchemistry.com |
Electrophilic Reactivity in Amination Reactions
While the hydroxylamine nitrogen is inherently nucleophilic, the molecule can be converted into a potent electrophilic aminating agent. wikipedia.orgrsc.org This is achieved by modifying the hydroxyl group with a good leaving group, effectively turning the nitrogen atom into an electrophilic center. wiley-vch.dersc.org These "hydroxylamine-derived reagents" are valuable for forming carbon-nitrogen bonds by reacting with various carbon nucleophiles like carbanions, enolates, and organometallic reagents. wikipedia.orgwiley-vch.de
The general strategy involves the O-substitution of the hydroxylamine with groups such as sulfonyl or acyl moieties. wiley-vch.de The resulting O-substituted hydroxylamine derivative then serves as an NR2+ synthon. In these reactions, the carbon nucleophile attacks the electrophilic nitrogen, displacing the leaving group on the oxygen atom. wiley-vch.de This approach has become a cornerstone of modern organic synthesis for the direct introduction of amino groups. rsc.org
Table 2: Examples of Electrophilic Hydroxylamine-Type Reagents
Click to view data
| Reagent Type | General Structure (X = Leaving Group) | Typical Nucleophiles |
|---|---|---|
| O-Acyl Hydroxylamines | R₂N-OC(O)R' | Diorganozinc reagents, Grignard reagents wiley-vch.de |
| O-Sulfonyl Hydroxylamines | R₂N-OSO₂R' | Grignard reagents, various carbanions wikipedia.orgwiley-vch.de |
| Oxaziridines (Cyclic Derivatives) | Cyclic structure | Cuprates, deprotonated esters wikipedia.orgwiley-vch.de |
| O-(Diphenylphosphinyl)hydroxylamine (DPPH) | H₂N-OP(O)Ph₂ | Various nucleophiles for C-N, N-N, O-N, S-N bond formation rsc.org |
Key Transformation Pathways
This compound undergoes several fundamental transformations, primarily involving the oxidation or reduction of the hydroxylamine moiety and its participation in substitution reactions.
Oxidation Reactions of Hydroxylamines
The oxidation of secondary hydroxylamines, such as this compound, is a primary method for the synthesis of nitrones. acs.orgchimia.ch This transformation is highly valuable as nitrones are versatile synthetic intermediates. chimia.ch The oxidation can be achieved using a variety of reagents that are also capable of converting alcohols to aldehydes or ketones. chimia.ch
Common oxidants include hydrogen peroxide (often catalyzed by methylrhenium trioxide or selenium dioxide), manganese dioxide (MnO₂), and hypervalent iodine reagents. acs.orgchimia.chresearchgate.net The reaction proceeds by converting the N,N-disubstituted hydroxylamine into the corresponding nitrone, often with high yields. acs.orgchimia.ch For unsymmetrical hydroxylamines, the regioselectivity of the oxidation can be an important consideration, depending on the specific substrate and oxidant used. chimia.ch
Table 3: Common Reagents for the Oxidation of Secondary Hydroxylamines to Nitrones
Click to view data
| Oxidizing Agent/System | Typical Conditions | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) / Methylrhenium Trioxide (MTO) | Methanol, 25°C | Yields often >94% acs.org |
| Hydrogen Peroxide (H₂O₂) / Selenium Dioxide (SeO₂) | Varies | Catalytic system; yields can be variable acs.org |
| Manganese Dioxide (MnO₂) | CH₂Cl₂, room temperature | Effective with small excess (1.5 equiv.), good yields (85-96%) chimia.ch |
| 2-Iodoxybenzoic acid (IBX) | CH₂Cl₂, room temperature | Can provide excellent yields (up to 100%) chimia.ch |
Reduction Reactions to Corresponding Amines
The hydroxylamine group can be readily reduced to the corresponding amine. For this compound, this reaction yields 1-(4-methoxyphenyl)ethylamine. google.com This reductive cleavage of the N-O bond is a common transformation in organic synthesis. researchgate.net
A variety of reducing agents can accomplish this conversion. Catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C) or Raney Nickel, is a widely used method. google.comresearchgate.net Other reagents, including indium powder in aqueous media and zinc in acidic conditions, have also been shown to be effective for the reduction of hydroxylamines to amines. researchgate.net The choice of reductant often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. nih.gov
Table 4: Selected Methods for the Reduction of Hydroxylamines to Amines
Click to view data
| Reducing Agent/System | Substrate Type | Notes |
|---|---|---|
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | General hydroxylamines | Common and efficient method google.comnih.gov |
| Indium Powder | N,N-disubstituted hydroxylamines | Effective in aqueous media, can be used catalytically with other metals researchgate.net |
| Zinc (Zn) / Acid | N,N-disubstituted hydroxylamines | Effective under acidic conditions researchgate.net |
| Diborane (B₂H₆) | Nitro compounds (to form N-monosubstituted hydroxylamines) | Used in specific syntheses of hydroxylamines from nitro precursors acs.org |
Nucleophilic Substitution Reactions
Hydroxylamines can participate in nucleophilic substitution reactions in two main ways: with the nitrogen or oxygen atom acting as the nucleophile, or as a substrate where a group attached to the nitrogen or oxygen is displaced. When acting as a nucleophile, the oxygen atom of hydroxylamines can attack electrophiles, particularly in transition-metal-catalyzed allylic substitutions. nih.gov This reactivity is often enhanced when an electron-withdrawing group is present on the nitrogen atom. nih.govorganic-chemistry.org
Conversely, O-substituted hydroxylamines are excellent substrates for nucleophilic substitution. researchgate.net In these cases, the O-substituent acts as a leaving group, and a nucleophile attacks the nitrogen atom, as discussed in the context of electrophilic amination (Section 3.1.2). wiley-vch.de Additionally, intramolecular nucleophilic substitution can occur, leading to the formation of cyclic products. For instance, a novel rearrangement involving intramolecular aromatic nucleophilic substitution has been observed in certain methylated hydroxylamines, resulting in an O-to-N migration of an aromatic group. acs.org
Table 5: Nucleophilic Substitution Pathways Involving Hydroxylamines
Click to view data
| Reaction Type | Role of Hydroxylamine | Description | Example |
|---|---|---|---|
| Allylic Substitution | Oxygen Nucleophile | The oxygen atom attacks an allylic substrate, catalyzed by a transition metal (e.g., Pd, Ir). nih.gov | Reaction with allylic carbonates to form O-allyl hydroxylamines. nih.gov |
| Electrophilic Amination | Substrate (as O-substituted derivative) | A carbon nucleophile attacks the nitrogen, displacing an O-linked leaving group. wiley-vch.de | Reaction of O-acyl hydroxylamines with Grignard reagents. wiley-vch.de |
| Intramolecular Rearrangement | Substrate and Nucleophile | Intramolecular attack, such as O-to-N migration of a dinitrophenyl group. acs.org | Formation of N-methyl-N-(2,4-dinitrophenyl) hydroxylamine from an O-phosphorylated intermediate. acs.org |
Cyclization Reactions Leading to Heterocyclic Systems (e.g., isoxazole (B147169) formation)
N-substituted hydroxylamines, such as this compound, are versatile intermediates in the synthesis of nitrogen- and oxygen-containing heterocycles. nih.govnih.govresearchgate.netsci-hub.seresearchgate.net A primary pathway for their transformation involves cyclization reactions, most notably leading to the formation of isoxazole and its derivatives like isoxazolines and isoxazolidines. nih.govnih.gov
The key step in many of these syntheses is the initial conversion of the hydroxylamine to a more reactive intermediate, typically a nitrone (azomethine N-oxide). chesci.comchimia.ch The oxidation of N,N-disubstituted hydroxylamines is a direct method to generate these nitrone intermediates. chimia.ch In the case of this compound, oxidation would yield the corresponding C-(4-methoxyphenyl)ethyl-N-methylidenamine oxide. This transformation can be achieved using various oxidizing agents.
Once formed, the nitrone acts as a 1,3-dipolar species, containing a three-atom, four π-electron system. chesci.com This intermediate can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an alkene or alkyne. wikipedia.orgresearchgate.net This reaction, a type of 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgnih.gov
Reaction with Alkenes: The cycloaddition of the nitrone derived from this compound with an alkene yields a substituted isoxazolidine (B1194047) ring. This reaction is stereospecific, meaning the stereochemistry of the alkene is preserved in the product. wikipedia.org
Reaction with Alkynes: When the dipolarophile is an alkyne, the initial cycloaddition product is an isoxazoline, which may subsequently aromatize to the more stable isoxazole ring system. organic-chemistry.orgorganic-chemistry.org
These cyclization reactions provide a direct route to highly functionalized heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and natural product synthesis. nih.govrsc.org
Below is a table summarizing the general cyclization pathways for hydroxylamine derivatives.
| Hydroxylamine Derivative | Intermediate | Reactant (Dipolarophile) | Heterocyclic Product | Reaction Type |
|---|---|---|---|---|
| N-Alkylhydroxylamine | Nitrone | Alkene | Isoxazolidine | [3+2] Cycloaddition |
| N-Alkylhydroxylamine | Nitrone | Alkyne | Isoxazole/Isoxazoline | [3+2] Cycloaddition |
| Hydroxylamine | Oxime | β-Diketone | Isoxazole | Condensation/Cyclization |
| N-Hydroxy-N-(2-oxoalkyl)amide | (Varies) | (Intramolecular) | 1-hydroxy-1,5-dihydro-2H-pyrrol-2-one | Base-mediated Cyclization |
Mechanistic Studies of Reaction Pathways
Understanding the underlying mechanisms of these cyclization reactions is crucial for controlling their outcomes, including regioselectivity and stereoselectivity.
Influence of Solvent Effects on Reactivity and Selectivity
The choice of solvent can significantly impact the reaction pathway, affecting both the rate and selectivity of the transformation. The formation of the nitrone intermediate and the subsequent cycloaddition are two distinct stages where solvent effects can be pronounced.
The formation of a nitrone can occur via condensation of the hydroxylamine with an aldehyde or ketone, a reaction that involves the elimination of water. rsc.org In such cases, the use of water as a solvent is generally unfavorable as it can inhibit the dehydration step. researchgate.net However, studies have shown that the subsequent 1,3-dipolar cycloaddition can be accelerated in aqueous media, an effect attributed to hydrophobic packing and the stabilization of a polar transition state. researchgate.net
For the 1,3-dipolar cycloaddition step, the reaction proceeds through a highly ordered transition state. wikipedia.org The polarity of the solvent can influence the stability of this state relative to the reactants.
Nonpolar Solvents: In many cases, 1,3-dipolar cycloadditions are not dramatically affected by solvent polarity, which is consistent with a concerted, pericyclic mechanism where charge separation in the transition state is minimal.
Polar Solvents: If the transition state possesses a more pronounced polar character than the ground state reactants, polar solvents can increase the reaction rate by stabilizing the transition state. However, polar solvents may also promote competing side reactions in certain specific cases. nih.gov For instance, in the reaction of nitrones with vinylboranes, polar solvents were found to increase the competition from a boration side reaction. nih.gov
The following table presents data on the effect of solvent polarity on the reaction rate for a model 1,3-dipolar cycloaddition, illustrating the typical influence of the reaction medium.
| Solvent | Relative Rate (krel) | Solvent Polarity (ET(30)) |
|---|---|---|
| Decalin | 1 | 31.2 |
| Toluene | 3.7 | 33.9 |
| Dichloromethane | 23 | 40.7 |
| Dimethyl Sulfoxide (DMSO) | 1500 | 45.1 |
Note: Data are representative for a model polar cycloaddition and illustrate general trends.
Elucidation of Reaction Mechanisms and Transition States
The mechanism of the [3+2] cycloaddition involving nitrones has been extensively investigated through both experimental and computational studies. chesci.comacs.org The reaction is generally accepted to proceed through a concerted, pericyclic mechanism, analogous to the well-known Diels-Alder reaction. chesci.comwikipedia.org
This mechanism involves a highly ordered, six-pi-electron transition state where the two new sigma bonds are formed simultaneously, albeit not necessarily at the same rate (asynchronous). wikipedia.org The stereospecificity of the reaction, where the stereochemistry of the alkene dipolarophile is retained in the isoxazolidine product, provides strong experimental support for this concerted pathway. wikipedia.org
Computational chemistry, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the finer details of these reaction pathways. nih.govacs.orgresearchgate.net Theoretical calculations allow for the localization of transition state structures and the determination of activation energies. nih.gov
Key Mechanistic Features:
Concerted Pericyclic Pathway: The reaction is classified as a (π4s + π2s) cycloaddition, where the 4 π-electrons of the nitrone and 2 π-electrons of the dipolarophile participate in a suprafacial manner. chesci.com
Frontier Molecular Orbital (FMO) Theory: The regioselectivity and reactivity of the cycloaddition are governed by the interactions between the frontier molecular orbitals (HOMO and LUMO) of the nitrone and the dipolarophile. The reaction is accelerated when the energy gap between the dipole's HOMO and the dipolarophile's LUMO (or vice versa) is small. chesci.com
Transition State Geometry: Computational models show that the reaction proceeds through a constrained, envelope-like transition state. nih.gov For example, in the cycloaddition of a nitrone to vinylborane, calculations revealed the formation of reactant complexes where the nitrone oxygen is bound to the boron atom, and this interaction persists in the transition state. nih.gov
Stepwise Mechanisms: While the concerted pathway is predominant, computational studies have revealed that stepwise, diradical, or zwitterionic mechanisms can operate under specific circumstances, for instance, in reactions with heteroallenes like isocyanates. nih.govacs.org
The table below shows representative calculated activation free energies for the concerted transition states of a model nitrone cycloaddition reaction.
| Reaction | Stereochemical Approach | Calculated Activation Free Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Nitrone + Ethene | - | 15.8 |
| Nitrone + Propene | Endo | 14.5 |
| Nitrone + Propene | Exo | 15.1 |
Note: Values are representative from DFT (B3LYP) calculations for a prototypical reaction and serve to illustrate the energy scales involved.
Advanced Structural Elucidation and Theoretical Studies
Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise atomic connectivity of N-[1-(4-methoxyphenyl)ethyl]hydroxylamine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 4-methoxyphenyl (B3050149) group, the methoxy (B1213986) protons, the ethyl group's methine and methyl protons, and the protons attached to the nitrogen and oxygen atoms of the hydroxylamine (B1172632) moiety. The splitting patterns (multiplicity) of these signals would confirm the connectivity between adjacent protons.
The ¹³C NMR spectrum would display separate resonances for each unique carbon atom in the molecule, including the quaternary aromatic carbons, the protonated aromatic carbons, the methoxy carbon, and the two carbons of the ethyl side chain.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound This table is illustrative and shows the type of data obtained from ¹H NMR analysis.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.25 | Doublet | 2H | Ar-H (ortho to -CH) |
| ~ 6.88 | Doublet | 2H | Ar-H (ortho to -OCH₃) |
| ~ 5.5-6.5 | Broad Singlet | 1H | N-OH |
| ~ 5.0-6.0 | Broad Singlet | 1H | N-H |
| ~ 4.15 | Quartet | 1H | CH-CH₃ |
| ~ 3.79 | Singlet | 3H | O-CH₃ |
| ~ 1.35 | Doublet | 3H | CH-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound This table is illustrative and shows the type of data obtained from ¹³C NMR analysis.
| Chemical Shift (δ) ppm | Assignment |
| ~ 159.0 | Ar-C (C-OCH₃) |
| ~ 135.0 | Ar-C (C-CH) |
| ~ 128.0 | Ar-CH (ortho to -CH) |
| ~ 114.0 | Ar-CH (ortho to -OCH₃) |
| ~ 65.0 | CH-N |
| ~ 55.2 | O-CH₃ |
| ~ 18.0 | CH₃-CH |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the specific functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. The key functional groups include the hydroxyl (-OH), amine (N-H), aromatic ring (C=C), and ether (C-O) functionalities. The presence of characteristic absorption bands in the IR spectrum confirms the molecular structure.
Table 3: Predicted IR Absorption Bands for this compound This table is illustrative of the data obtained from IR spectroscopy.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | O-H Stretch | Hydroxyl |
| 3300 - 3100 | N-H Stretch | Amine |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH, CH₃) |
| 1610, 1510 | C=C Stretch | Aromatic Ring |
| 1245 | C-O Stretch | Aryl Ether |
| 1180 | C-N Stretch | Amine |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural confirmation. For a molecule with the chemical formula C₉H₁₃NO₂, the exact mass of the molecular ion [M]⁺ would be a primary piece of evidence. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Under ionization, the molecule fragments in a predictable manner, with major fragments likely arising from the cleavage of the benzylic C-N bond.
Table 4: Predicted Mass Spectrometry Data for this compound This table illustrates potential fragmentation data.
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 167.09 | [C₉H₁₃NO₂]⁺ (Molecular Ion) |
| 152.07 | [C₉H₁₂NO]⁺ ([M-OH]⁺) |
| 135.08 | [C₉H₁₁O]⁺ (1-(4-methoxyphenyl)ethyl cation) |
| 121.07 | [C₈H₉O]⁺ (Tropylium-type ion from benzylic cleavage) |
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Should this compound be obtained as a suitable single crystal, X-ray diffraction analysis would provide the most definitive structural information. This technique determines the precise three-dimensional coordinates of each atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. It also reveals intermolecular interactions, such as hydrogen bonding involving the hydroxylamine group, which dictate the crystal packing arrangement in the solid state. This method stands as the gold standard for unambiguous molecular structure determination.
Computational Chemistry and Quantum Mechanical Studies
Theoretical calculations provide a powerful complement to experimental data, offering insights into the molecule's geometry, stability, and electronic properties at a quantum mechanical level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be used to predict its lowest energy conformation (optimized geometry). These calculations yield theoretical values for bond lengths and angles that can be compared with experimental data from X-ray diffraction. Furthermore, DFT can be used to simulate vibrational frequencies, providing a theoretical IR spectrum that aids in the assignment of experimental absorption bands. It can also predict NMR chemical shifts, which helps in the interpretation of complex experimental spectra. These theoretical models are invaluable for understanding the fundamental electronic properties and reactivity of the molecule.
Density Functional Theory (DFT) Calculations
Geometry Optimization and Conformational Analysis
The most stable three-dimensional arrangement of this compound is determined through geometry optimization, a fundamental computational procedure. dntb.gov.ua This process is typically performed using Density Functional Theory (DFT) methods, which systematically adjust the molecule's geometry to find the lowest energy conformation. researchgate.netresearchgate.net Conformational analysis involves exploring the potential energy surface by rotating the molecule's single bonds to identify the most stable spatial orientation of its atoms. nih.govresearchgate.net This analysis is crucial for understanding how the molecule's shape influences its properties and interactions. The optimization process yields precise values for bond lengths, bond angles, and dihedral (torsion) angles that define the optimized molecular structure. materialsciencejournal.org
Table 1: Key Geometric Parameters from Optimization
| Parameter Type | Description |
|---|---|
| Bond Lengths | The calculated distances between bonded atoms (e.g., C-C, C-N, C-O, N-O, O-H). |
| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, C-N-O). |
| Dihedral Angles | The rotational angles between four connected atoms, defining the molecule's conformation. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory provides critical insights into a molecule's chemical reactivity and electronic transitions. wikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is associated with the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.govmtu.edu A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. thaiscience.info For this compound, the electron-rich methoxyphenyl ring is expected to be the primary contributor to the HOMO, while the LUMO is likely distributed over the ethylhydroxylamine moiety. researchgate.net
Table 2: Frontier Molecular Orbital Parameters
| Parameter | Significance |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | Calculated as ELUMO - EHOMO; indicates chemical reactivity and stability. materialsciencejournal.org |
Prediction of Electronic Structure and Chemical Reactivity
Table 3: Global Chemical Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Represents the resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic nature. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution on the molecule's surface, providing a guide to its reactive sites. researchgate.netresearchgate.net The MEP map is color-coded to indicate different regions of electrostatic potential. wolframcloud.com
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Represents electron-deficient regions with positive electrostatic potential, which are favorable for nucleophilic attack.
Green: Denotes areas with a neutral or near-zero potential.
For this compound, the MEP map would likely show the most negative potential (red) concentrated around the electronegative oxygen atoms of the methoxy and hydroxylamine groups. thaiscience.infomanipal.edu Conversely, the most positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, identifying it as a likely site for nucleophilic interaction. researchgate.net
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can be compared against experimental results to confirm the molecule's structure. researchgate.netmdpi.com
Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the modes observed in Infrared (IR) and Raman spectra. researchgate.net This allows for the precise assignment of spectral bands to specific functional groups, such as O-H, C-H, C-O, and N-O stretching and bending vibrations. dntb.gov.ua
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are instrumental in interpreting experimental NMR data and verifying the molecular structure. researchgate.net
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths. For this compound, the predicted spectrum would show transitions characteristic of the aromatic system, primarily π → π* transitions. materialsciencejournal.org
Analytical Methodologies in Chemical Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for the separation of compounds from complex mixtures and for the assessment of their purity. The choice of technique depends on the physicochemical properties of the analyte, such as volatility and polarity.
High-Performance Liquid Chromatography (HPLC) for Compound Resolution and Quantification
HPLC is a versatile and robust technique for the separation and quantification of a wide range of compounds. For hydroxylamine (B1172632) and its derivatives, reversed-phase HPLC is a common approach. The development of an HPLC method for determining hydroxylamine as a mutagenic impurity in Febuxostat drug substance utilized a Sunfire C18 column with a gradient elution of phosphate (B84403) buffer and acetonitrile. humanjournals.com This method was validated for specificity, sensitivity, accuracy, and precision, with a limit of detection of 1.7 µg/g and a limit of quantification of 5.0 µg/g. humanjournals.com The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters that are optimized to achieve the desired separation and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds or those with polar functional groups, such as hydroxylamines, derivatization is often required to increase their volatility and improve their chromatographic behavior. Silylation and acylation are common derivatization techniques used in GC-MS analysis. jfda-online.com For example, O-ethylhydroxylamine hydrochloride is used as a derivatization reagent for the GC-MS analysis of carbohydrates. sigmaaldrich.comsigmaaldrich.com While specific GC-MS methods for N-[1-(4-methoxyphenyl)ethyl]hydroxylamine are not readily found in the literature, the general principles of derivatization for GC-MS would apply. The characterization of structurally related compounds, such as 4-methoxy-N-ethylamphetamine hydrochloride, has been successfully achieved using GC-MS, demonstrating the utility of this technique for the analysis of phenethylamine (B48288) derivatives. researchgate.net
Spectroscopic Quantification Methods (e.g., UV-Vis where applicable in analytical research)
In the context of analytical chemistry, UV-Vis spectroscopy is a common technique for the quantification of compounds that possess chromophores—parts of a molecule that absorb light in the UV-Vis spectrum. For a compound like this compound, the presence of the 4-methoxyphenyl (B3050149) group, an aromatic ring system, would be expected to result in characteristic UV absorbance.
The quantification of a substance using UV-Vis spectroscopy is typically based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A standard analytical method would involve:
Determination of the Wavelength of Maximum Absorbance (λmax): A solution of the pure compound would be scanned across a range of UV-Vis wavelengths to identify the wavelength at which it absorbs light most strongly. This λmax is crucial for sensitivity and selectivity.
Creation of a Calibration Curve: A series of solutions with known concentrations of the compound would be prepared, and their absorbance at the λmax would be measured. A graph of absorbance versus concentration (a calibration curve) would then be plotted.
Quantification of Unknown Samples: The absorbance of a sample with an unknown concentration would be measured at the λmax, and its concentration would be determined by interpolation from the calibration curve.
However, due to the absence of published research detailing these parameters for this compound, no specific data on its λmax, molar absorptivity, or established calibration curves can be presented.
Applications in Advanced Organic Synthesis and Material Science Research
Role as Synthetic Intermediates and Building Blocks
As a foundational molecule, N-[1-(4-methoxyphenyl)ethyl]hydroxylamine serves as a crucial starting point for the synthesis of more complex and valuable chemical entities.
Precursors to Complex Amine Structures and Nitrogen-Containing Heterocycles
The hydroxylamine (B1172632) functional group is a versatile precursor for the formation of various nitrogen-containing compounds. Through reductive cleavage of the N-O bond, this compound can be converted to the corresponding primary amine, 1-(4-methoxyphenyl)ethylamine. This amine is a significant chiral building block and resolving agent in the asymmetric synthesis of several pharmaceuticals. google.com
Furthermore, the general class of hydroxylamine derivatives is instrumental in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in biologically active molecules. nih.govresearchgate.net The inherent reactivity of the N-O bond allows for cyclization reactions to form rings, making compounds like this compound potential precursors for novel heterocyclic systems.
Utility in the Construction of Advanced Molecular Architectures
By serving as a ready source for chiral amines and a potential precursor for heterocyclic systems, this compound is a key component in the construction of advanced molecular architectures. The ability to introduce a specific stereocenter and a reactive nitrogen-containing functional group in a single step is highly valuable in multi-step organic synthesis, enabling the efficient assembly of complex target molecules with precise three-dimensional structures.
Development of Novel Reagents and Catalysts in Organic Transformations
Beyond its role as a structural building block, the inherent reactivity of the hydroxylamine group is being explored for the development of new synthetic methodologies.
Utility as Electrophilic Aminating Reagents
Hydroxylamine derivatives have gained significant attention as effective electrophilic aminating reagents, providing a source of an "NH2+" synthon for the formation of C-N bonds. wiley-vch.dersc.org The electrophilicity of the nitrogen atom is achieved by attaching an electron-withdrawing group to the oxygen atom, which acts as a leaving group. wiley-vch.de This strategy allows for the direct amination of various nucleophiles, including carbanions, arenes, and alkenes. rsc.orgethz.ch
While this compound itself can be derivatized to function in this capacity, the broader class of O-acyl and O-sulfonyl hydroxylamines are common examples of such reagents. wiley-vch.descripps.edu These reagents have been successfully employed in transition metal-catalyzed reactions, offering an efficient alternative to traditional C-N bond-forming methods and avoiding the need for harsh reaction conditions or protecting group manipulations. rsc.orgethz.ch
Types of Hydroxylamine-Derived Electrophilic Aminating Reagents
| Reagent Type | General Structure | Leaving Group (X) |
|---|---|---|
| O-Sulfonyl Hydroxylamines | R-NH-OSO₂R' | Sulfonate (e.g., Tosyl, Mesyl) |
| O-Aryl Hydroxylamines | R-NH-OAr | Aryloxide (e.g., 2,4-dinitrophenoxide) |
Investigation as Initiators in Polymerization Processes (due to radical-forming capabilities)
The N-O bond in hydroxylamines is relatively weak and can undergo homolytic cleavage to generate radical species. researchgate.net This capability has led to investigations into their role in polymerization processes. wikipedia.org Radical polymerization is a major industrial method for producing a wide variety of polymers and relies on radical initiators to begin the polymer chain growth. wikipedia.orglibretexts.org
Compounds that can generate radicals, such as azo compounds or organic peroxides, are commonly used as thermal initiators. researchgate.net The ability of hydroxylamines to form radicals upon heating or through chemical reaction suggests their potential as initiators. Research in this area explores how the structure of the hydroxylamine influences its decomposition and subsequent interaction with monomers. This includes studying their efficiency in starting the polymerization and the potential for controlling the polymerization process. nih.gov
Research on Related Compounds and Derivatives for Specific Chemical Applications
Research into derivatives of this compound has unveiled a range of applications in pharmaceuticals and material science. By modifying the core structure, scientists can fine-tune the molecule's properties for specific functions.
One significant area of research is in drug synthesis. For instance, a related compound, 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, is a known antidepressant marketed as Venlafaxine. google.com The synthesis of this pharmaceutical often involves intermediates that share the core 1-(4-methoxyphenyl)ethyl structure, highlighting the importance of this molecular backbone in medicinal chemistry.
In the field of material science, derivatives are being explored for their optical properties. Schiff base derivatives, such as (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine, are synthesized from the corresponding amine and investigated for their photoluminescence and other optical characteristics. researchgate.net Similarly, compounds like ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate have been studied for their potential as nonlinear optical (NLO) materials, which have applications in optoelectronics and photonics. researchgate.net
Furthermore, structural modifications have led to the development of compounds with potential biological activity. For example, (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine was synthesized as part of a project to develop inhibitors for the human enzyme lactate dehydrogenase A (hLDHA), a target in cancer therapy. mdpi.com The crystal structures of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives have also been analyzed to understand how molecular geometry affects intermolecular interactions, which is crucial for the design of new materials and pharmaceuticals. mdpi.com
Table of Related Compounds and Their Applications
| Compound Name | Application Area | Research Focus |
|---|---|---|
| 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol (Venlafaxine) | Pharmaceuticals | Antidepressant drug. google.com |
| (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine | Medicinal Chemistry | Investigated as a potential inhibitor of the hLDHA enzyme for cancer therapy. mdpi.com |
| Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate | Material Science | Studied for nonlinear optical (NLO) properties. researchgate.net |
| N-(4-methoxyphenyl)-nitrobenzenesulfonamide | Crystal Engineering | Analysis of crystal packing and hydrogen bonding interactions. mdpi.com |
Hydroxylamine-Based Scaffolds as Pharmacophores or Bioisosteres in Chemical Probe Design
In the field of medicinal chemistry and chemical biology, the design of molecules that can selectively interact with biological targets is paramount. Hydroxylamine-based scaffolds are gaining increasing attention as key components in the design of pharmacophores and as bioisosteres for the development of novel chemical probes and therapeutic agents.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The hydroxylamine group (-NHOH) itself contains both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the nitrogen and oxygen atoms), making it a valuable component of a pharmacophore. N-substituted hydroxylamines can be designed to present these features in a specific spatial arrangement to interact with the active site of a target protein. For instance, N-hydroxyphenyl acrylamides and N-hydroxypyridin-2-yl-acrylamides have been investigated as inhibitors of human cancer leukemia K562 cells, with a five-point pharmacophore model (AADRR) being developed that includes two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net
Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. u-tokyo.ac.jpdrughunter.com Bioisosteric replacement is a common strategy in drug design to improve a compound's potency, selectivity, or pharmacokinetic properties. researchgate.netpatsnap.comcambridgemedchemconsulting.com The hydroxylamine moiety has been explored as a bioisostere for other functional groups. For example, N,N,O-trisubstituted hydroxylamines have been investigated as bioisosteric replacements for ether and branched alkyl units. nih.gov This substitution can lead to a reduction in lipophilicity (logP), which is a crucial parameter for drug absorption and distribution, without a significant increase in molecular weight. nih.gov Furthermore, the incorporation of a hydroxylamine moiety has been shown to improve metabolic stability and reduce plasma protein binding in certain scaffolds. nih.gov
The compound this compound possesses the core hydroxylamine scaffold, a chiral center, and an aromatic ring, which are all features that can be exploited in pharmacophore-based design. The methoxyphenyl group can engage in aromatic or hydrophobic interactions within a binding pocket, while the hydroxylamine provides hydrogen bonding capabilities. The stereochemistry at the ethyl group can be crucial for achieving specific interactions and selectivity for a particular biological target.
Research on various hydroxylamine derivatives has demonstrated their potential in targeting a range of biological processes. For example, some N-substituted hydroxylamines have been developed as efficient nitroxyl (HNO) donors, which have potential applications in cardiovascular and neurological disorders. nih.gov Other hydroxylamine derivatives have shown anti-inflammatory and anti-allergic activities by inhibiting cyclooxygenase (COX) and 5-lipoxygenase enzymes. nih.gov
Table 1: Properties and Applications of Hydroxylamine Derivatives in Drug Design
| Hydroxylamine Derivative Type | Key Features | Application/Finding | Reference |
|---|---|---|---|
| N,N,O-trisubstituted hydroxylamines | Bioisosteric replacement for ethers and branched alkyls | Reduces lipophilicity (logP) and can improve metabolic stability. | nih.gov |
| N-substituted hydroxylamines | Carbon-based leaving groups | Act as efficient nitroxyl (HNO) donors under physiological conditions. | nih.gov |
| 1-hydroxylamino-1-(4'-piperidinophenyl)ethane | Inhibits COX-1, COX-2, and 5-lipoxygenase | Demonstrates anti-inflammatory and anti-allergic activities. | nih.gov |
| N-hydroxyphenyl acrylamides | Part of a five-point pharmacophore (AADRR) | Inhibitors of human cancer leukemia K562 cells. | researchgate.net |
Investigation as Ligands in Coordination Chemistry Research (e.g., isoxazoline derivatives)
The hydroxylamine functionality in this compound can serve as a precursor for the synthesis of various heterocyclic compounds, most notably isoxazolines. Isoxazolines are five-membered heterocyclic compounds containing a nitrogen and an oxygen atom adjacent to each other. They are readily synthesized through the cycloaddition reaction of a nitrile oxide with an alkene or by the condensation of a β-hydroxyketone with hydroxylamine. A common route to isoxazoline derivatives involves the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride. jetir.orgipl.org
Isoxazoline and the related isoxazole (B147169) scaffolds are of significant interest in coordination chemistry. nih.gov The nitrogen and oxygen atoms of the isoxazole ring can act as donor atoms, allowing them to coordinate with a variety of metal ions to form stable complexes. The specific substitution pattern on the isoxazoline ring influences the electronic and steric properties of the ligand, which in turn affects the geometry and reactivity of the resulting metal complex.
The synthesis of isoxazoline derivatives often starts from chalcones, which can be prepared by the Claisen-Schmidt condensation of an aldehyde and a ketone. For instance, chalcones derived from 4-methoxyacetophenone can react with hydroxylamine hydrochloride to yield 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles. researchgate.net This highlights a potential pathway where a derivative of this compound could be used to generate isoxazoline ligands.
Once formed, these isoxazoline-containing ligands can be used to synthesize coordination complexes with various transition metals. The coordination can occur through the nitrogen and/or oxygen atoms of the isoxazoline ring. The resulting metal complexes have potential applications in catalysis, materials science, and as models for biological systems. For example, metal complexes with oxazoline-containing ligands have been extensively studied and applied in asymmetric catalysis. acs.orgrameshrasappan.com Bis(oxazoline) ligands, in particular, are well-known for their ability to form chiral complexes that can catalyze a wide range of enantioselective reactions. rameshrasappan.com
The methoxyphenyl group in this compound can also influence the properties of the resulting isoxazoline ligand and its metal complexes. The methoxy (B1213986) group is an electron-donating group, which can affect the electron density on the aromatic ring and, consequently, the coordinating ability of the ligand.
Table 2: Synthesis and Coordination Chemistry of Isoxazoline/Isoxazole Derivatives
| Precursors | Reaction | Product | Application in Coordination Chemistry | Reference |
|---|---|---|---|---|
| Chalcones and hydroxylamine hydrochloride | Cyclocondensation | Isoxazoline derivatives | Ligands for metal complexes with potential catalytic activity. | jetir.orgipl.org |
| 4-methoxyacetophenone and aromatic aldehydes | Reaction with hydroxylamine hydrochloride | 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles | Potential ligands for coordination with metal ions. | researchgate.net |
| Aryl aldehydes, hydroxylamine hydrochloride, and ketoesters | One-pot three-component condensation | 4H-isoxazol-5-ones | Scaffolds for bioactive molecules and potential ligands. | nih.gov |
| Phenolate-oxazoline ligands | Reaction with Rhenium precursors | Oxorhenium(V) complexes | Catalysts for oxygen atom transfer reactions. | nih.gov |
Q & A
Q. Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3) or LC-MS to detect unreacted starting materials.
Basic: How can spectroscopic techniques (NMR, MS) be optimized for characterizing this compound?
Answer:
-
¹H/¹³C NMR :
- Proton Environment : The methoxyphenyl group will show a singlet at δ ~3.8 ppm (OCH₃) and aromatic protons as doublets (δ ~6.8–7.2 ppm). The hydroxylamine NH signal appears as a broad peak at δ ~2.5–3.5 ppm but may exchange with D₂O.
- Carbon Signals : The quaternary carbon adjacent to the hydroxylamine group resonates at δ ~75–80 ppm. Reference data from PubChem for O-[(2-methoxyphenyl)methyl]hydroxylamine (InChI Key: OOJGDPODQAPHLV) can guide assignments .
-
Mass Spectrometry :
- ESI-MS in positive mode typically shows [M+H]⁺ ions. For C₁₀H₁₄NO₂, expect m/z ~196.1. Fragmentation patterns should include loss of NH₂OH (Δm/z=33) and methoxyphenyl radicals.
Validation : Compare experimental data with computational predictions (e.g., PubChem’s InChI-derived spectra) .
Advanced: How to design an HPLC method for assessing purity and resolving structural analogs?
Answer:
Methodology (Adapted from Pharmacopeial Standards):
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).
- Gradient : 10% B to 90% B over 25 min.
- Flow Rate : 1.0 mL/min; detection at 254 nm.
Q. Reference Data from Impurity Profiling :
| Compound | Relative Retention Time (RRT) | Relative Response Factor (%) |
|---|---|---|
| Target Compound | 1.0 | 1.00 |
| Methoxyphenyl Analog | 0.7–1.3 | 1.00–1.75 |
| Formamide Derivative | 2.0–2.2 | 1.00 |
Source: Pharmacopeial Forum data for structurally related impurities .
Validation : Spike samples with known impurities (e.g., formamide byproducts) to confirm resolution. Adjust pH or column temperature if co-elution occurs.
Advanced: How to address contradictions in impurity profiles across different analytical studies?
Answer:
Case Study : Discrepancies in impurity quantification (e.g., 0.5% vs. 1.2% total impurities) may arise from:
Q. Resolution Strategy :
Orthogonal Methods : Combine HPLC with GC-MS or CE for non-UV-active impurities.
Response Factor Calibration : Use relative response factors (RRF) from Pharmacopeial standards (e.g., RRF = 1.75 for specific analogs) to correct area% values .
Forced Degradation : Expose the compound to heat/light and compare impurity patterns to identify labile derivatives.
Advanced: What mechanistic insights guide the compound’s reactivity in nucleophilic reactions?
Answer:
- Hydroxylamine Reactivity : The NH₂OH group acts as a nucleophile, participating in:
Q. Experimental Design :
- Kinetic Studies : Monitor reaction rates with varying pH (e.g., acetate buffer pH 4.0 vs. phosphate buffer pH 7.4).
- DFT Calculations : Model transition states for nucleophilic attacks using software like Gaussian. Reference NIST’s thermodynamic data for similar compounds .
Caution : Stabilize the compound with antioxidants (e.g., BHT) during storage to prevent autoxidation .
Advanced: How to validate synthetic intermediates against regulatory impurity thresholds?
Answer:
Stepwise Validation (Per ICH Q3A Guidelines):
Identification Threshold : ≤0.1% for unknown impurities ().
Qualification : Compare impurity RRT and MS/MS fragmentation to pharmacopeial standards (e.g., EP Impurities H in ).
Toxicological Assessment : Use QSAR models (e.g., OECD Toolbox) to predict mutagenicity of impurities like methoxyphenyl byproducts.
Documentation : Maintain batch-specific chromatograms and spectra for regulatory audits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
